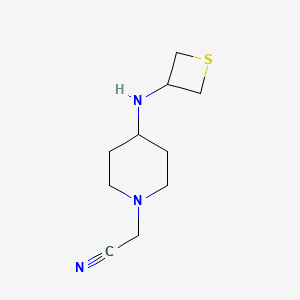
3-amino-4-chloro-N-(4-propoxyphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-4-chloro-N-(4-propoxyphenyl)benzamide is an organic compound with the molecular formula C16H17ClN2O2. This compound is notable for its potential applications in various fields of scientific research, including chemistry, biology, and medicine. It is characterized by the presence of an amino group, a chloro group, and a propoxyphenyl group attached to a benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4-chloro-N-(4-propoxyphenyl)benzamide typically involves multiple steps. One common method starts with the preparation of 4-chloro-3-nitrobenzoic acid, which is then reduced to 4-chloro-3-aminobenzoic acid. This intermediate is then reacted with 4-propoxyphenylamine under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common solvents and reagents used in the industrial process include organic solvents like toluene and catalysts to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
3-amino-4-chloro-N-(4-propoxyphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloro group can be reduced to form corresponding amines.
Substitution: The chloro group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while substitution reactions can produce a variety of substituted benzamides .
Scientific Research Applications
3-amino-4-chloro-N-(4-propoxyphenyl)benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-amino-4-chloro-N-(4-propoxyphenyl)benzamide involves its interaction with specific molecular targets. The amino and chloro groups play a crucial role in binding to these targets, which can include enzymes, receptors, or other proteins. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
5-amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl)benzamide: This compound has similar structural features but includes a fluorine atom and different substituents on the benzamide core.
4-chloro-N-(1-methylcyclohexyl)aniline: Another related compound with a chloro group and a different amine substituent.
Uniqueness
3-amino-4-chloro-N-(4-propoxyphenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H17ClN2O2 |
|---|---|
Molecular Weight |
304.77 g/mol |
IUPAC Name |
3-amino-4-chloro-N-(4-propoxyphenyl)benzamide |
InChI |
InChI=1S/C16H17ClN2O2/c1-2-9-21-13-6-4-12(5-7-13)19-16(20)11-3-8-14(17)15(18)10-11/h3-8,10H,2,9,18H2,1H3,(H,19,20) |
InChI Key |
FOJWYLNIZZTAFO-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(7S,8aS)-7-Fluorohexahydropyrrolo[1,2-a]pyrazin-3(4H)-one](/img/structure/B13000178.png)
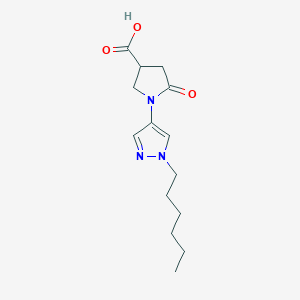
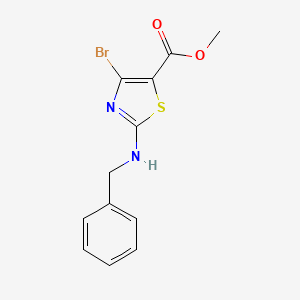
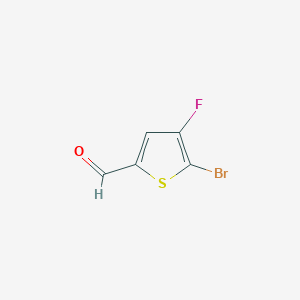
![tert-Butyl 2-oxo-7-(trifluoromethyl)spiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13000199.png)
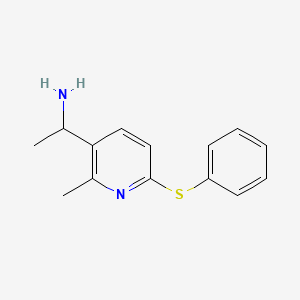
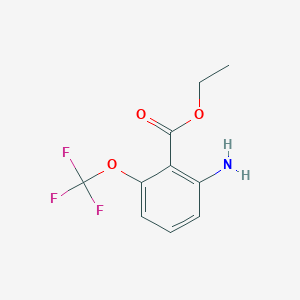
![Ethyl [2,3'-bipyridine]-3-carboxylate](/img/structure/B13000218.png)
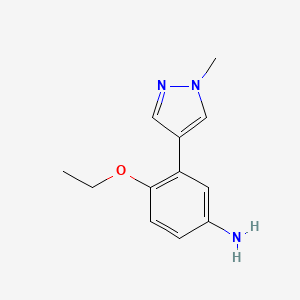
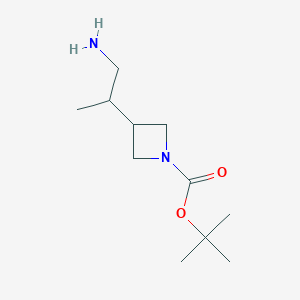
![tert-butyl N-[(1S)-1-(5-bromopyridin-2-yl)ethyl]carbamate;hydrochloride](/img/structure/B13000245.png)
![1-(4-Nitrophenyl)-5-phenyl-[1,2,3]triazole-4-carboxylic acid](/img/structure/B13000258.png)
